Zinc Dodecyl Maleate Zinc Dodecyl Maleate
Brand Name: Vulcanchem
CAS No.: 16898-75-2
VCID: VC0101886
InChI: InChI=1S/2C16H28O4.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;/h2*12-13H,2-11,14H2,1H3,(H,17,18);/q;;+2/p-2/b2*13-12-;
SMILES: CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Zn+2]
Molecular Formula: C32H54O8Zn
Molecular Weight: 632.156

Zinc Dodecyl Maleate

CAS No.: 16898-75-2

Cat. No.: VC0101886

Molecular Formula: C32H54O8Zn

Molecular Weight: 632.156

* For research use only. Not for human or veterinary use.

Zinc Dodecyl Maleate - 16898-75-2

Specification

CAS No. 16898-75-2
Molecular Formula C32H54O8Zn
Molecular Weight 632.156
IUPAC Name zinc;(Z)-4-dodecoxy-4-oxobut-2-enoate
Standard InChI InChI=1S/2C16H28O4.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;/h2*12-13H,2-11,14H2,1H3,(H,17,18);/q;;+2/p-2/b2*13-12-;
Standard InChI Key LECHBKQBTNSHEJ-YIRPGODZSA-L
SMILES CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Zn+2]

Introduction

Chemical Identity and Nomenclature

Primary Identification

Zinc Dodecyl Maleate is identified in chemical databases through several systematic identifiers that facilitate its unambiguous recognition within the scientific community. The compound is registered in the PubChem database with the identifier CID 86744014, which serves as its unique digital fingerprint in this comprehensive chemical database . The International Union of Pure and Applied Chemistry (IUPAC) has designated its systematic name as zinc;(Z)-4-dodecoxy-4-oxobut-2-enoate, which describes its chemical structure according to standardized nomenclature rules . This nomenclature specifically indicates the presence of a zinc cation coordinated with two (Z)-4-dodecoxy-4-oxobut-2-enoate anions, where the (Z) designation specifies the stereochemistry around the double bond in the maleate portion of the molecule. Additional identifiers include the InChIKey LECHBKQBTNSHEJ-YIRPGODZSA-L, which serves as a condensed digital representation of the compound's structure that facilitates computer-based searching and identification . The compound has also been assigned alternative names including SCHEMBL9548435 in certain chemical databases, providing cross-referencing capabilities across different chemical information systems .

Structural Composition

The molecular structure of Zinc Dodecyl Maleate consists of a central zinc atom coordinated with two dodecyl maleate anions, forming a metal-organic complex with distinct structural features. The molecular formula C32H54O8Zn accurately represents its atomic composition, indicating the presence of 32 carbon atoms, 54 hydrogen atoms, 8 oxygen atoms, and 1 zinc atom per molecule . Each dodecyl maleate ligand features a long hydrocarbon chain (C12H25) attached to the maleate group through an ester linkage, creating an amphiphilic structure with both hydrophobic and hydrophilic regions. The central maleate portion contains a carbon-carbon double bond with (Z) stereochemistry, where the carboxylate groups are positioned on the same side of the double bond . This stereochemical arrangement is critical to the compound's physical properties and reactivity patterns. The compound's structure can be represented in simplified molecular-input line-entry system (SMILES) notation as CCCCCCCCCCCCOC(=O)/C=C\C(=O)[O-].CCCCCCCCCCCCOC(=O)/C=C\C(=O)[O-].[Zn+2], which encodes both the connectivity and stereochemistry of the molecule in a linear string format .

Physical and Chemical Properties

Molecular Characteristics and Interactions

The molecular architecture of Zinc Dodecyl Maleate features several important characteristics that influence its chemical behavior and interaction potential. According to computational analysis, the compound contains zero hydrogen bond donors, indicating an absence of hydrogen atoms attached to electronegative elements capable of hydrogen bond formation . Conversely, it possesses eight hydrogen bond acceptors, primarily in the form of oxygen atoms in the carboxylate and ester functionalities, which can participate in hydrogen bonding interactions with appropriate donors . The molecule contains 26 rotatable bonds, primarily located in the dodecyl chains, which confer considerable conformational flexibility to the structure . This flexibility may influence its packing in the solid state and its interactions with other molecules or surfaces. The complexity value of 279, calculated by the Cactvs algorithm, provides a numerical representation of the structural complexity of Zinc Dodecyl Maleate relative to other chemical compounds . This moderate complexity value reflects the presence of multiple functional groups, stereochemistry, and metal coordination. The compound contains 41 heavy atoms (non-hydrogen atoms) and has a formal charge of zero, with the positive charge of the zinc ion balanced by the negative charges of the two carboxylate groups .

Structural Features and Stereochemistry

Coordination Chemistry

Analytical Characterization and Identification

Spectroscopic Identification Methods

The comprehensive identification and characterization of Zinc Dodecyl Maleate can be accomplished through various spectroscopic and analytical techniques that provide complementary information about its structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming the presence of the (Z)-configured double bond in the maleate portion, with characteristic coupling constants for the olefinic protons typically in the range of 6-12 Hz for cis double bonds. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the ester carbonyl groups (typically around 1720-1740 cm⁻¹) and carboxylate functionalities (asymmetric stretching around 1550-1650 cm⁻¹ and symmetric stretching around 1400-1450 cm⁻¹). Mass spectrometry, particularly using soft ionization techniques such as electrospray ionization (ESI), would confirm the molecular weight of 632.1 g/mol and potentially reveal characteristic fragmentation patterns involving the loss of dodecyl chains or cleavage at the ester linkages . X-ray crystallography, if single crystals could be obtained, would provide definitive information about the three-dimensional structure, including the coordination geometry around the zinc center and the packing arrangement of molecules in the solid state.

Chemical Identification Methods

Beyond spectroscopic methods, several chemical and physical techniques can be employed to characterize and identify Zinc Dodecyl Maleate in various contexts. Elemental analysis would confirm the percentages of carbon, hydrogen, and oxygen in the compound, which should match the theoretical values calculated from its molecular formula C32H54O8Zn . Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide information about the compound's thermal stability, melting behavior, and potential phase transitions. Chromatographic methods, particularly high-performance liquid chromatography (HPLC) coupled with appropriate detectors, could be used to assess the purity of Zinc Dodecyl Maleate samples and to separate it from related compounds or synthetic impurities. The compound's behavior at interfaces could be characterized through surface tension measurements, which would be particularly relevant given its potential surfactant-like properties due to the hydrophobic dodecyl chains and hydrophilic carboxylate groups. Solubility studies in various solvents would provide practical information for handling the compound in laboratory and industrial settings, with expected higher solubility in organic solvents compared to water due to the presence of the long hydrocarbon chains.

Comparison with Related Compounds

Structural Analogues

Examining the structural relationships between Zinc Dodecyl Maleate and similar compounds provides valuable context for understanding its place within the broader landscape of organometallic chemistry. Zinc Dodecyl Hydrogen Disulphate, which also contains zinc coordinated with long-chain alkyl groups, represents a related compound with a different functional group attachment to the hydrocarbon chain . While Zinc Dodecyl Maleate features carboxylate coordination through a maleate group, Zinc Dodecyl Hydrogen Disulphate utilizes sulfate groups for metal coordination, resulting in different coordination geometries and potentially different applications, with the latter being used in surfactant applications including toothpastes and personal care products . Another important comparison can be made with zinc carboxylates of saturated fatty acids, such as zinc stearate or zinc palmitate, which lack the double bond present in the maleate portion of Zinc Dodecyl Maleate. This structural difference would likely result in different physical properties, including melting points and solubility characteristics, as the presence of the double bond reduces the efficiency of molecular packing in the solid state. Comparison with other metal dodecyl maleates, such as those containing calcium, magnesium, or aluminum instead of zinc, would highlight the specific influence of the zinc ion on the properties and applications of these compounds.

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